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Compound of Interest

3-allylbenzo[d]thiazol-2(3H)-imine
Compound Name:

hydrobromide
CAS No.: 175920-97-5
Cat. No.: B1377770

Get Quote

Executive Summary

The benzothiazole scaffold represents a privileged structure in medicinal chemistry,
distinguished by its bicyclic ring system containing sulfur and nitrogen.[1][2] Among its diverse
functionalizations, N-allyl substitution at the 2-amino position has emerged as a critical
modification for enhancing lipophilicity and introducing a reactive alkene handle for potential
covalent interactions with biological targets.

This guide provides a comprehensive technical analysis of N-allyl-2-aminobenzothiazole
derivatives, focusing on their synthesis, pharmacological profile (antimicrobial and anticancer),
and Structure-Activity Relationships (SAR). It is designed for researchers requiring actionable
protocols and mechanistic insights.

Chemical Basis & Synthetic Protocols[3][4][5][6][7]
[8]1[91[10][11][12][13]
The N-Allyl Advantage
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The introduction of an allyl group (

) onto the exocyclic amine of 2-aminobenzothiazole serves two primary medicinal chemistry
functions:

 Lipophilicity Modulation: It increases the

value, facilitating passive transport across bacterial cell walls and mammalian cell
membranes.

o Electronic & Steric Effects: The

-electron cloud of the allyl double bond can participate in

stacking or hydrophobic interactions within enzyme active sites (e.g., DNA gyrase or EGFR).

Synthesis Workflow

The synthesis of N-allyl-2-aminobenzothiazole is typically achieved via nucleophilic substitution
(N-alkylation). Below is a validated protocol suitable for laboratory scale-up.

Protocol: Synthesis of N-Allyl-2-aminobenzothiazole

o Reagents: 2-Aminobenzothiazole (1.0 eq), Allyl bromide (1.2 eq), Anhydrous Potassium
Carbonate (

, 2.0 eq).

¢ Solvent: N,N-Dimethylformamide (DMF) or Acetone (dry).
o Conditions: Reflux (

) for 4-8 hours.
Step-by-Step Methodology:

» Dissolution: Dissolve 10 mmol of 2-aminobenzothiazole in 15 mL of anhydrous DMF in a
round-bottom flask.
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o Base Addition: Add 20 mmol of anhydrous

. Stir the suspension for 15 minutes at room temperature to activate the amine.

» Alkylation: Dropwise add 12 mmol of allyl bromide over 10 minutes.
e Reaction: Heat the mixture to

and monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

o Work-up: Pour the reaction mixture into 100 mL of ice-cold water. A precipitate should form.

[3]

« Purification: Filter the solid, wash with cold water, and recrystallize from ethanol to yield the
pure N-allyl derivative.

Synthesis Visualization

The following diagram illustrates the reaction pathway and alternative "Green" methodologies
(Microwave/Sonication) identified in recent literature.
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Caption: Synthetic pathways for N-allyl-2-aminobenzothiazole via conventional and green
chemistry methods.

Pharmacological Profile[2][14][15]
Antimicrobial Activity

© 2026 BenchChem. All rights reserved. 3/8 Tech Support


https://pdf.benchchem.com/172/One_Pot_Synthesis_of_2_Aminobenzothiazole_Derivatives_Application_Notes_and_Protocols.pdf
https://www.benchchem.com/product/b1377770/docs?utm_src=pdf-body-img#technical-guide-biological-activity-synthesis-of-n-allyl-benzothiazole-derivatives
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1377770?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

N-allyl benzothiazole derivatives exhibit significant broad-spectrum activity. The mechanism is
often attributed to the inhibition of DNA Gyrase (in bacteria) and 14

-demethylase (in fungi).

» Key Insight: The allyl group enhances penetration into the lipid-rich cell membranes of Gram-

negative bacteria (

), which are typically resistant to more polar benzothiazole analogues.

Representative Data (In Vitro):

Compound . MIC ( o
. Organism Activity Level Reference
Variant )
N-Allyl-2-
] ] S. aureus (Gram .
aminobenzothiaz ) 12.5-25.0 High [1, 3]
+
ole
N-Allyl-2-
aminobenzothiaz  E. coli (Gram -) 25.0-50.0 Moderate [1, 3]
ole
N-Allyl-2- ,
] ] C. albicans )
aminobenzothiaz ) 12.5 High [3]
(Fungi)
ole
Standard
S. aureus 6.25 Control -

(Ciprofloxacin)

Anticancer & Cytotoxic Activity

Recent studies highlight the efficacy of benzothiazoles against lung (A549), breast (MCF-7),

and liver (HepG2) cancer cell lines.

e Mechanism of Action:
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o Tyrosine Kinase Inhibition: The benzothiazole core mimics the ATP purine ring, fitting into
the ATP-binding pocket of kinases (e.g., EGFR).

o Tubulin Polymerization: N-substituted derivatives can bind to the colchicine site of tubulin,
disrupting microtubule dynamics and inducing apoptosis.

Cytotoxicity Profile:
e IC

(A549 Lung Carcinoma): Derivatives often show IC
values in the range of 10-60
[4, 3].

o Selectivity: N-allyl derivatives generally exhibit lower toxicity toward normal fibroblast cells
compared to cancer cells, providing a therapeutic window.

Structure-Activity Relationship (SAR) Analysis

The biological potency of N-allyl benzothiazoles is tightly governed by substituents on the
benzene ring (positions 4, 5, 6, 7) and the nature of the N-substitution.

SAR Logic[16]
e N-Allyl Group (Position 2-Amino):
o Essential for hydrophobic pocket filling.
o Superior to N-Methyl (too small) and N-Benzyl (often too bulky) for certain kinase targets.
o The alkene moiety allows for potential metabolic activation or covalent capture.
e Benzene Ring Substitution (Position 6):
o Electron-Withdrawing Groups (EWG): Substituents like -F, -Cl, -NO

at position 6 significantly increase antimicrobial and anticancer activity by enhancing the
lipophilicity and metabolic stability of the ring system.
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o Electron-Donating Groups (EDG): Substituents like -CH

, -OCH

often decrease potency against Gram-negative bacteria but may enhance antifungal
activity.

SAR Visualization

The following diagram maps the functional regions of the scaffold and their impact on biological
activity.

Benzothiazole Scaffold

Position 6 (R1)

-F, -Cl, -NO2 Position 2 (Amino)

/

/
IlPromotes
/

Increases Metabolic Stability N-Substitution (R2)
& Potency (Antimicrobial) Allyl Group (-CH2-CH=CHZ2)
/ \
// \\
, 7 Primary Effect \\S\econdary Effect
) 2 4

Enhances Lipophilicity (LogP) Hydrophobic Pocket Filling
Membrane Penetration (Kinase Inhibition)

Click to download full resolution via product page

Caption: Structure-Activity Relationship (SAR) map for N-allyl substituted benzothiazole
derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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